molecular formula C20H16O5 B5553490 2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate

2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate

Cat. No. B5553490
M. Wt: 336.3 g/mol
InChI Key: QVTUTXKZXGMXQW-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate" involves several steps, including esterification, cyclocondensation, and reactions with different reagents to achieve the desired structure. For instance, the synthesis of similar methoxyimino and methoxycarbonyl derivatives has been reported, highlighting techniques like NMR, IR, MS spectroscopy, and X-ray crystallography for characterization (Mao, Hu, Wang, Du, & Xu, 2015).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized by X-ray crystallography, revealing complex interactions such as dimer formations and weak intermolecular interactions. The crystal structure analysis offers insights into the spatial arrangement and bonding patterns, critical for understanding the compound's reactivity and properties (Mao, Hu, Wang, Du, & Xu, 2015).

Chemical Reactions and Properties

Compounds similar to "2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate" undergo various chemical reactions, including cyclocondensation, esterification, and reactions with electrophilic and nucleophilic reagents. These reactions are pivotal for synthesizing novel derivatives with potential applications in different fields, such as agriculture and medicine. The reactivity is influenced by the compound's molecular structure, particularly the presence of methoxy, oxo, and acetate groups (Ram & Goel, 1996).

Scientific Research Applications

Synthesis and Chemical Applications

  • The compound has been utilized in the synthesis of symmetrical, unsymmetrical, and heteroaryl terphenyls, showcasing its versatility as a synthon in organic chemistry. This approach provides a straightforward method to access a range of terphenyl structures from aryl ketones, highlighting its potential in materials science and pharmaceutical synthesis (Ram & Goel, 1996).
  • Additionally, derivatives of this compound have been involved in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, demonstrating its role in creating complex heterocyclic structures. This work underlines the compound's utility in developing novel organic molecules with potential applications in drug discovery and development (Kočevar et al., 1992).

Potential Bioactive Compound Synthesis

  • Research has explored the synthesis of potentially bioactive compounds from visnaginone using this chemical structure as a base. The work involved creating derivatives with anticipated pharmacological activities, indicating the compound’s applicability in medicinal chemistry and drug design (Abdel Hafez et al., 2001).

Advances in Heterocyclic Chemistry

  • The compound has facilitated the synthesis of novel heterocyclic structures, such as diazaadamantanes, showcasing its utility in constructing complex molecules with potential applications in materials science and pharmaceuticals (Kuznetsov et al., 1985).
  • Its derivatives have also been investigated as antiprotozoal agents, demonstrating the compound's relevance in therapeutic applications and the development of new treatments for protozoal infections (Ismail et al., 2004).

Material Science and Organic Synthesis

  • The synthesis route involving this compound has advantages such as ease of operation, mild reaction conditions, and high yield, making it valuable for material science and organic synthesis applications (Zhang Guo-fu, 2012).

properties

IUPAC Name

[2-methoxy-5-[(E)-(2-oxo-5-phenylfuran-3-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-13(21)24-19-11-14(8-9-17(19)23-2)10-16-12-18(25-20(16)22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTUTXKZXGMXQW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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